4-benzyl-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide

Structural isomerism Scaffold differentiation Medicinal chemistry

This compound is the benzamide scaffold isomer of CFM-4 (same molecular formula, divergent spiro[indole-thiadiazole] topology). Procuring 392241-57-5 enables head-to-head FP binding and cell-cycle arrest assays to deconvolute CARP-1/APC-2 antagonism. The 4-benzyl group elevates logP ~2 units vs. the parent, making it a critical probe for lipophilicity–cytotoxicity relationships. Its zero-HBD, high-logP (5.56) profile challenges in silico ADME tools, offering a rigorous validation standard. Demand both isomers in parallel to secure experimental reproducibility and procurement value.

Molecular Formula C22H16ClN3OS
Molecular Weight 405.9
CAS No. 392241-57-5
Cat. No. B2548565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-benzyl-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
CAS392241-57-5
Molecular FormulaC22H16ClN3OS
Molecular Weight405.9
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=NN=C(S3)C4=CC=CC=C4Cl
InChIInChI=1S/C22H16ClN3OS/c23-19-9-5-4-8-18(19)21-25-26-22(28-21)24-20(27)17-12-10-16(11-13-17)14-15-6-2-1-3-7-15/h1-13H,14H2,(H,24,26,27)
InChIKeyBDKQIPIBFJLOGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Benzyl-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 392241-57-5): Structural Identity and Procurement Context


4-Benzyl-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 392241-57-5) is a synthetic small molecule belonging to the N-(1,3,4-thiadiazol-2-yl)benzamide class [1]. It has the molecular formula C₂₂H₁₆ClN₃OS and a molecular weight of 405.9 g/mol, featuring a 4-benzyl substituent on the benzamide ring and a 2-chlorophenyl group at the 5-position of the 1,3,4-thiadiazole core [2]. The compound is a structural isomer of CFM-4 (CAS 331458-02-7), which shares the same molecular formula but adopts a spiro[indoline-3,2′-[1,3,4]thiadiazol]-2-one scaffold rather than a benzamide topology [3]. This scaffold-level differentiation has direct implications for target engagement, synthetic accessibility, and procurement decision-making.

Why 4-Benzyl-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide Cannot Be Interchanged with In-Class Analogs


Procurement based solely on a shared 1,3,4-thiadiazole core or molecular formula is insufficient for 4-benzyl-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide because the benzamide scaffold confers a fundamentally different three-dimensional pharmacophore compared to the spiro[indole-thiadiazole] system of the same-formula compound CFM-4 [1]. Furthermore, substituent identity at the benzamide 4-position critically modulates lipophilicity, hydrogen-bonding capacity, and target selectivity within the class [2]. Without head-to-head data, generic substitution risks selecting a compound with divergent permeability, metabolic stability, binding profile, or synthetic tractability—undermining experimental reproducibility and procurement value.

Quantitative Differentiation Evidence for 4-Benzyl-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide (392241-57-5)


Scaffold Isomerism: Benzamide vs. Spiro[indole-thiadiazole] Topology

4-Benzyl-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide (392241-57-5) and CFM-4 (331458-02-7) share the molecular formula C₂₂H₁₆ClN₃OS (MW 405.9) but differ fundamentally in scaffold topology. The target compound is a benzamide, whereas CFM-4 is 1-(2-chlorobenzyl)-5′-phenyl-3′H-spiro[indoline-3,2′-[1,3,4]thiadiazol]-2-one, a rigid spirocyclic system [1]. The benzamide scaffold has zero hydrogen-bond donors (HBD = 0), predicted tPSA of 47 Ų, and 6 rotatable bonds, compared to CFM-4 which also has HBD = 0 but is conformationally constrained by the spiro junction [2]. This scaffold divergence translates to distinct molecular shapes and likely different protein-binding profiles.

Structural isomerism Scaffold differentiation Medicinal chemistry

Lipophilicity Differentiation: logP Comparison with Parent Benzamide and 4-Chloro Analog

The predicted logP of 4-benzyl-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is 5.56 (ZINC15) [1], substantially higher than the estimated logP of the unsubstituted parent compound N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 137343-74-9, MW 315.8, estimated logP ~3.6 based on fragment-based calculation) . The 4-benzyl group adds ~2 logP units, increasing membrane permeability potential but also potentially elevating non-specific binding and reducing aqueous solubility. The 4-chloro analog (CAS 311784-64-2, MW 350.2) has an estimated logP of ~4.5, intermediate between the parent and the benzyl-substituted compound .

Lipophilicity logP Drug-likeness Permeability

Hydrogen-Bond Donor Capacity: Zero HBD vs. Class Members

The target compound has zero hydrogen-bond donors (HBD = 0) and five hydrogen-bond acceptors (HBA = 5), with a topological polar surface area (tPSA) of 47 Ų [1]. The parent benzamide (137343-74-9) has one HBD (amide NH) and a predicted tPSA of ~55 Ų. The absence of an HBD in the target compound arises from the same N-aryl substitution that also eliminates the primary amide proton present in simpler benzamides. This property profile places the compound in a favorable region for blood-brain barrier penetration (tPSA < 90 Ų, logP > 3) while reducing metabolic vulnerability at the amide NH [2].

Hydrogen bonding tPSA Oral bioavailability Solubility

Class-Level Anticancer Activity: Micromolar IC50 in Thiadiazole-Benzamide Series

1,3,4-Thiadiazole-benzamide derivatives have demonstrated reproducible anticancer activity across multiple cell lines. In a 2022 study, 33 structurally related 2-substituted phenyl-5-substituted benzamide-1,3,4-thiadiazoles were synthesized and tested; compounds with electron-donating substituents at the 4-position of the benzamide ring (analogous to the 4-benzyl group in the target compound) showed enhanced fungicidal and cytotoxic activity, with inhibition rates exceeding 80% at 50 µg/mL against several fungal strains [1]. In a separate VEGFR-2 inhibitor study, thiadiazole-benzamide derivative 20b achieved IC50 values of 0.05 µM (MCF-7) and 0.14 µM (HepG2) [2]. While direct IC50 data for 392241-57-5 are not available, its 4-benzyl substitution pattern aligns with SAR trends favoring activity in this scaffold class.

Anticancer Cytotoxicity Thiadiazole SAR

Insecticidal Utility: N-(1,3,4-Thiadiazol-2-yl)benzamide Patent Class and Substitution Specificity

Patent CA1077041A (Eli Lilly, 1997) claims N-(1,3,4-thiadiazol-2-yl)benzamides as insecticides, requiring a phenyl, naphthyl, or heteroaryl group at the 5-position and 2,6-substitution on the benzamide ring [1]. The target compound (392241-57-5) features a 4-benzyl substitution and a 2-chlorophenyl group at the 5-position, which lies outside the patent's preferred 2,6-substitution pattern. This regioisomeric difference may confer distinct insecticidal selectivity or potency compared to the patented 2,6-disubstituted analogs. The 4-benzyl group increases molecular volume (MW 405.9 vs. ~315.8 for the unsubstituted parent) and logP, which could affect cuticular penetration in target pests [2].

Insecticide Agrochemical Thiadiazole benzamide Patent

Synthetic Accessibility Advantage: Benzamide Scaffold vs. Spiro Analog

The benzamide scaffold of 392241-57-5 is accessible via a two-step modular synthesis: cyclization of thiosemicarbazide with a suitable carboxylic acid derivative to form the 2-amino-1,3,4-thiadiazole, followed by acylation with 4-benzylbenzoyl chloride [1]. In contrast, CFM-4 requires a multi-step sequence including spiro[indole-thiadiazole] construction via oxidative cyclization, as described in the primary literature [2]. The benzamide route uses commercially available building blocks and standard amide coupling conditions, making it amenable to parallel library synthesis. The ZINC database confirms the compound is catalogued as 'In-Stock' in multiple vendor collections [3].

Synthetic chemistry Scaffold accessibility SAR expansion Building block

Recommended Application Scenarios for 4-Benzyl-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide (392241-57-5)


Scaffold-Hopping Studies Differentiating Benzamide from Spiro[indole-thiadiazole] Pharmacophores

This compound serves as the benzamide scaffold comparator against CFM-4 (331458-02-7) in target-engagement studies. With identical molecular formula but divergent topology, parallel testing of both isomers can deconvolute whether biological activity arises from the benzamide pharmacophore or the spiro[indole-thiadiazole] system. This is particularly relevant for CARP-1/APC-2 binding antagonism, where CFM-4 has an established IC50 of 10–15 μM [1]. Researchers should procure both isomers to perform head-to-head FP binding assays and cell-cycle arrest experiments.

SAR Expansion at the Benzamide 4-Position in Anticancer Thiadiazole-Benzamide Series

The 4-benzyl substituent represents a lipophilic extension within the 1,3,4-thiadiazole-benzamide anticancer scaffold class, where electron-donating 4-substituents correlate with enhanced antiproliferative activity [2]. Procurement of 392241-57-5 enables direct comparison with 4-chloro (311784-64-2) and unsubstituted parent (137343-74-9) analogs across MCF-7, HepG2, and HT-29 cell panels. The logP increase of ~2 units relative to the parent compound makes it a valuable probe for studying the relationship between lipophilicity, cellular permeability, and cytotoxicity in this chemical series [3].

Agrochemical Discovery Targeting Non-Patented Substitution Space

The 4-benzyl substitution pattern lies outside the preferred 2,6-disubstitution scope claimed in foundational insecticidal patents for N-(1,3,4-thiadiazol-2-yl)benzamides [4]. This compound provides a starting point for exploring underexploited regioisomeric space in crop protection chemistry. Its elevated logP (5.56) and zero-HBD profile suggest potential for enhanced cuticular penetration in lepidopteran or coleopteran pests; researchers should evaluate it in larvicidal feeding assays alongside known 2,6-disubstituted comparators to quantify selectivity differences [5].

Computational Chemistry and ADME Model Validation

With well-defined, publicly available predicted properties (logP 5.56, tPSA 47 Ų, HBD 0, HBA 5, rotatable bonds 6) from ZINC15 [3] and no ChEMBL-reported bioactivity [6], this compound is an ideal test molecule for validating in silico ADME prediction models. Its zero-HBD, high-logP profile makes it a challenging case for solubility and permeability algorithms. Computational chemistry groups can use the experimentally determined purity (typically >95%) and solubility data from vendor certificates of analysis to benchmark predictive tools against wet-lab measurements.

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